molecular formula C9H19NO4 B068203 N-Boc-(R)-2-Amino-3-methoxy-1-propanol CAS No. 183793-49-9

N-Boc-(R)-2-Amino-3-methoxy-1-propanol

Cat. No. B068203
M. Wt: 205.25 g/mol
InChI Key: CMWJWKLWQJMPMM-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds, such as 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid, involves starting from Boc-Ser-OH and yields derivatives that are instrumental in the rapid synthesis of neoglycopeptides through chemoselective reactions (Carrasco et al., 2006). This demonstrates the utility of Boc-protected amino alcohols in synthesizing structurally complex peptides.

Molecular Structure Analysis

The molecular structure of N-Boc compounds often facilitates their use in synthesis by providing steric protection and functional group compatibility. For instance, the synthesis of (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid, a precursor for unusual amino acid residues in anticancer agents, showcases the strategic use of Boc protection to control reactivity and stereochemistry (Gu & Silverman, 2011).

Chemical Reactions and Properties

N-Boc-protected amino acids and their derivatives participate in a variety of chemical reactions, serving as intermediates in the synthesis of peptides and other nitrogen-containing compounds. For example, N-Boc-2-acyloxazolidines have been used as precursors for enantiopure 1,2-diols through highly diastereoselective nucleophilic additions, illustrating the versatility of N-Boc-protected compounds in synthetic chemistry (Agami et al., 1995).

Physical Properties Analysis

The physical properties of N-Boc-(R)-2-Amino-3-methoxy-1-propanol, such as solubility, melting point, and boiling point, are crucial for its handling and application in synthesis. These properties are determined by its molecular structure, particularly the presence of the Boc group and methoxy substituent. For related compounds, thermodynamic models have been used to determine solubility in various solvents, highlighting the importance of physical properties in the practical use of these substances (Fan et al., 2016).

Chemical Properties Analysis

The chemical properties of N-Boc-(R)-2-Amino-3-methoxy-1-propanol, including reactivity, stability, and functional group compatibility, are central to its utility in organic synthesis. Its Boc group makes it a valuable reagent for the synthesis of peptides and glycopeptides, providing protection for the amino group during synthesis and enabling selective deprotection under mild conditions. The synthesis and application of similar N-Boc-protected compounds in creating complex molecular architectures underscore the significance of understanding these chemical properties (Paikar et al., 2017).

Scientific Research Applications

Photocatalytic Applications

Fabrication and Modification of Photocatalysts : Compounds similar to "N-Boc-(R)-2-Amino-3-methoxy-1-propanol" may be used in the modification of photocatalysts. For instance, the review on (BiO)2CO3-based photocatalysts discusses the fabrication, modification, and various applications of these materials in fields such as healthcare, photocatalysis, and supercapacitors. It highlights strategies to enhance photocatalytic performance, which could be relevant for research involving amino alcohols as modifying agents to improve photocatalytic activities of materials (Ni et al., 2016).

Psychiatric Applications

N-Acetylcysteine in Psychiatry : While not directly related to "N-Boc-(R)-2-Amino-3-methoxy-1-propanol," the study on N-acetylcysteine (NAC) provides insight into how amino acid derivatives are being explored for therapeutic applications in psychiatry. NAC has been investigated for its potential in treating various psychiatric disorders by modulating glutamatergic, neurotropic, and inflammatory pathways, which may reflect the broader interest in utilizing amino acid derivatives in medicinal chemistry (Dean et al., 2011).

Water Treatment

Boron Removal in Water Treatment : The study on the removal of boron by reverse osmosis membranes in seawater desalination applications could be indirectly relevant to the scientific interest in "N-Boc-(R)-2-Amino-3-methoxy-1-propanol." Though the compound itself is not mentioned, the research into materials and chemical modifications for enhancing water treatment processes may involve the use of a variety of chemical agents, including protected amino alcohols, to modify membrane surfaces or as part of the treatment chemicals (Tu et al., 2010).

Safety And Hazards

The safety data sheet for a similar compound, ®-N-BOC-Prolinal, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Future directions for “N-Boc-®-2-Amino-3-methoxy-1-propanol” could involve the development of more efficient and sustainable methods for N-Boc deprotection. For example, a method using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst, has been described . This method allows the deprotection of a wide variety of N-Boc derivatives in excellent yields .

properties

IUPAC Name

tert-butyl N-[(2R)-1-hydroxy-3-methoxypropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO4/c1-9(2,3)14-8(12)10-7(5-11)6-13-4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWJWKLWQJMPMM-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CO)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-(R)-2-Amino-3-methoxy-1-propanol

CAS RN

183793-49-9
Record name N-Boc-(R)-2-amino-3-methoxy-1-propanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

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